4-Bromoisoquinolin-1(2H)-one is a valuable intermediate in organic synthesis due to its readily available bromine group, which can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes it a versatile starting material for the synthesis of a wide range of complex molecules, including biologically active compounds and materials with specific properties. [Source: AChemBlock, "4-Bromo-1(2H)-isoquinolone 95%", ]
While the specific biological activity of 4-Bromoisoquinolin-1(2H)-one itself is not extensively studied, the isoquinoline core structure is present in numerous natural products and biologically active molecules with diverse functions, including alkaloids, neurotransmitters, and antitumor agents. [Source: PubChem, "4-Bromoisoquinolin-1(2H)-one", ] Therefore, research explores the potential of 4-Bromoisoquinolin-1(2H)-one as a starting point for the design and synthesis of novel compounds with potential therapeutic applications.
Studies have investigated the potential of 4-Bromoisoquinolin-1(2H)-one derivatives as antitumor agents. By introducing various functional groups at specific positions on the molecule, researchers aim to create compounds that can target specific cancer cell lines. [Source: "Design, synthesis and biological evaluation of novel 4-substituted isoquinolin-1(2H)-ones as potential antitumor agents" by Wei et al., European Journal of Medicinal Chemistry, 2010, ] However, further research is needed to fully understand the efficacy and safety of these derivatives for potential clinical applications.
4-Bromoisoquinolin-1(2H)-one is a chemical compound with the molecular formula C₉H₆BrNO and a molecular weight of 224.05 g/mol. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, with a bromine atom located at the fourth position of the benzene ring and a carbonyl group attached to the first carbon of the pyridine ring. This unique structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.
Currently, there is no documented information regarding a specific mechanism of action for 4-bromoisoquinolin-1(2H)-one itself. Its significance lies in its role as a precursor molecule for the synthesis of potentially bioactive compounds. The final mechanism of action would depend on the specific structure and target of the derived molecule [].
4-Bromoisoquinolin-1(2H)-one exhibits significant reactivity due to the presence of the bromine atom, which can be displaced by nucleophiles in substitution reactions. Notably, it participates in palladium-catalyzed cross-coupling reactions, which are valuable for forming carbon-carbon bonds in synthetic organic chemistry. This compound can also undergo various transformations to generate diverse guanidines and other complex molecules, highlighting its versatility as a synthetic intermediate.
Several synthesis methods have been developed for 4-Bromoisoquinolin-1(2H)-one:
4-Bromoisoquinolin-1(2H)-one serves as an important intermediate in organic synthesis, particularly for:
Several compounds share structural similarities with 4-Bromoisoquinolin-1(2H)-one. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-Bromo-2-methylisoquinolin-1(2H)-one | 33930-63-1 | 0.88 |
| 4-Bromo-6-fluoroisoquinolin-1(2H)-one | 1227607-99-9 | 0.80 |
| 4-Bromo-7-chloroisoquinolin-1(2H)-one | 1028252-13-2 | 0.78 |
| (E)-6,6'-Dibromo-[3,3'-biindolinylidene]-2,2'-dione | 1351240-72-6 | 0.78 |
These compounds demonstrate variations in halogenation and substitution patterns that may influence their biological activities and synthetic utility. The unique positioning of the bromine atom in 4-Bromoisoquinolin-1(2H)-one enhances its reactivity compared to other isoquinoline derivatives .
4-Bromoisoquinolin-1(2H)-one (CAS: 3951-95-9) is a brominated heterocyclic compound with the molecular formula $$ \text{C}9\text{H}6\text{BrNO} $$ and a molecular weight of 224.05 g/mol. Its structure consists of an isoquinoline core—a fused benzene and pyridine ring system—with a bromine atom at the 4-position and a ketone group at the 1-position (Figure 1). The InChI key (ZOPUFLIYIMVOGZ-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)C(=CNC2=O)Br) further delineate its connectivity. The bromine substituent enhances electrophilicity, while the lactam group enables hydrogen bonding and participation in tautomerization.
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Melting Point | 200.5°C |
| Density | 1.666 g/cm³ |
| Refractive Index | 1.654 |
| Solubility | Ethanol, DCM, DMSO |
Isoquinoline derivatives were first isolated from coal tar in 1885, but synthetic routes to 4-bromoisoquinolin-1(2H)-one emerged later. Early methods relied on bromination of isoquinolin-1(2H)-one using $$ \text{PBr}_3 $$ or $$ \text{NBS} $$. The Pomeranz–Fritsch reaction, initially developed for isoquinoline synthesis, was adapted for brominated analogs by incorporating bromine-containing precursors. Advances in palladium-catalyzed cyclizations (e.g., Zhang et al., 2013) enabled selective synthesis, improving yields to >80% under optimized conditions.
This compound serves as a versatile intermediate in organic synthesis due to its reactive bromine and carbonyl groups. It participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures and undergoes nucleophilic substitution to introduce amines or thiols. In medicinal chemistry, its isoquinoline scaffold mimics bioactive alkaloids, making it a precursor for HIF-1 inhibitors, anticancer agents, and anti-inflammatory compounds. Over 15 patents since 2014 highlight its role in developing kinase inhibitors and antimicrobial agents.
Method 1: Bromination of Isoquinolin-1(2H)-one
Isoquinolin-1(2H)-one reacts with $$ \text{PBr}3 $$ in $$ \text{CH}2\text{Cl}_2 $$ at 0°C, yielding 85–90% product after recrystallization.
Method 2: Palladium-Catalyzed Cyclization
2-Alkynyl benzyl azides undergo cyclization with $$ \text{PdBr}2/\text{CuBr}2 $$ in $$ \text{ClCH}2\text{CH}2\text{Cl} $$, achieving 75–82% yield.
Table 2: Comparison of synthetic methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Bromination | 85–90 | ≥97 | Simplicity |
| Pd-catalyzed cyclization | 75–82 | ≥95 | Functional group tolerance |
Electrophilic aromatic substitution dominates bromination, where $$ \text{Br}^+ $$ attacks the electron-rich 4-position of the isoquinoline ring. Palladium-catalyzed methods involve oxidative addition of Pd(II) to the alkyne, followed by cyclization and reductive elimination.
Scaling palladium-catalyzed routes requires managing catalyst costs (~$300/g for $$ \text{PdBr}_2 $$) and optimizing solvent recovery. Bromination methods face byproduct formation (e.g., dibrominated analogs), necessitating precise stoichiometry.
The compound decomposes at 408°C and exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). Its logP of 2.1 indicates moderate lipophilicity, suitable for membrane permeability in drug design.
The C-Br bond undergoes SNAr with amines (e.g., piperazine) in DMF at 80°C, yielding 4-amino derivatives.
Nitration at the 5-position occurs with $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, while Friedel-Crafts acylation targets the 6-position.
NaBH$$ _4 $$ reduces the carbonyl to a secondary alcohol (4-bromo-1,2-dihydroisoquinoline), whereas KMnO$$ _4 $$ oxidizes the ring to a quinoline derivative.
Used in synthesizing pyrrolo[2,1-a]isoquinolines via Cu-catalyzed cycloadditions and imidazo[1,2-a]pyridines through Buchwald-Hartwig couplings.
Key precursor to HIF-1 inhibitors (e.g., compound 17q, IC$$ _{50} $$ = 0.55 μM) and ROCK inhibitors described in patent WO2014019077.
Table 3: Medicinally relevant derivatives
| Derivative | Biological Activity | Target |
|---|---|---|
| 4-Amino-1(2H)-isoquinolone | Anticancer | Topoisomerase II |
| 4-Phenyl-1(2H)-isoquinolone | Anti-inflammatory | COX-2 |
Incorporated into metal-organic frameworks (MOFs) as a ligand for Pd nanoparticles, enhancing catalytic activity in C–H activation.
Blocks NF-κB signaling in macrophages, reducing IL-6 production by 78% at 10 μM.
4-Bromo-1(2H)-isoquinolone derivatives exhibit MIC = 2 μg/mL against Staphylococcus aureus MRSA.
HPLC (C18 column, 70:30 MeOH/H$$ _2$$O) achieves baseline separation with t$$ _R $$ = 6.8 min. GC-MS using a DB-5 column confirms purity >98%.
X-ray crystallography (CCDC 2054321) confirms planar isoquinoline ring and Br–C bond length of 1.89 Å.
The nuclear magnetic resonance spectroscopic analysis of 4-Bromoisoquinolin-1(2H)-one provides definitive structural confirmation through characteristic chemical shift patterns and coupling behaviors. The proton nuclear magnetic resonance spectrum exhibits distinct aromatic resonances that are consistent with the isoquinoline heterocyclic framework [1].
The lactam proton at position 3 appears as a singlet in the range of 7.86-7.93 parts per million, demonstrating the characteristic deshielding associated with the electron-withdrawing influence of the adjacent carbonyl group [1]. The aromatic protons display predictable chemical shift distributions, with the proton at position 5 appearing as a doublet at 8.24 parts per million, reflecting the ortho-coupling with the proton at position 6 [1]. The benzene ring protons at positions 6, 7, and 8 exhibit the expected multipicity patterns, appearing as triplets and doublets with coupling constants ranging from 7.5 to 8.0 Hertz [1].
Carbon nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at position 1 resonating at 167.1 parts per million, characteristic of lactam carbonyl carbons [1]. The carbon bearing the bromine substituent at position 4 exhibits a significant upfield shift to 103.6 parts per million, consistent with the electron-donating effect of the bromine atom through resonance contribution [2]. The aromatic carbons display chemical shifts between 122.8 and 133.5 parts per million, with the quaternary carbons showing characteristic downfield shifts relative to the protonated carbons [3].
The nuclear magnetic resonance data demonstrates clear evidence for the proposed molecular structure, with coupling patterns confirming the connectivity of the isoquinoline ring system and the presence of the bromine substituent at the 4-position.
Fourier transform infrared spectroscopic analysis provides detailed information about the vibrational modes characteristic of 4-Bromoisoquinolin-1(2H)-one. The spectrum exhibits several diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure [2].
The lactam nitrogen-hydrogen stretching vibration appears as a medium to strong absorption in the range of 3057-3300 wavenumbers [2]. This broad absorption band is characteristic of hydrogen-bonded lactam structures, where intermolecular hydrogen bonding between the nitrogen-hydrogen group and the carbonyl oxygen contributes to the broadening and intensity of this vibrational mode [1].
The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum, appearing as a strong absorption between 1680-1700 wavenumbers [2] [4]. This frequency range is characteristic of conjugated lactam carbonyls, where the electron delocalization between the carbonyl group and the aromatic ring system results in a reduction of the carbon-oxygen double bond character and a corresponding decrease in vibrational frequency compared to isolated carbonyl groups [4].
Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3033-3057 wavenumbers, appearing as medium intensity absorptions [2]. These frequencies are characteristic of aromatic carbon-hydrogen bonds and provide confirmation of the aromatic nature of the isoquinoline ring system [2].
The aromatic carbon-carbon stretching vibrations manifest as strong absorptions between 1487-1617 wavenumbers [2]. These bands correspond to the in-plane stretching modes of the benzene and pyridine rings within the isoquinoline framework. The carbon-hydrogen bending vibrations appear as medium intensity absorptions in the range of 1374-1446 wavenumbers [2].
The carbon-bromine stretching vibration is observed as a medium intensity absorption between 455-528 wavenumbers [2]. This frequency range is consistent with aromatic carbon-bromine bonds and provides direct evidence for the presence of the bromine substituent [2]. The ring breathing mode appears at 838 wavenumbers as a medium intensity absorption, characteristic of the collective in-phase vibration of the isoquinoline ring system [2].
Density functional theory calculations provide comprehensive insight into the electronic structure and geometric parameters of 4-Bromoisoquinolin-1(2H)-one. Computational studies utilizing the B3LYP functional with various basis sets, including 6-311++G** and cc-pVTZ, have been employed to determine optimized molecular geometries and electronic properties [2] [5].
The optimized molecular geometry reveals a planar aromatic system with minimal deviation from planarity, consistent with extensive electron delocalization throughout the isoquinoline framework [2]. The calculated carbon-oxygen bond length for the lactam carbonyl group ranges from 1.232 to 1.234 Angstroms across different computational levels, indicating partial double bond character consistent with amide resonance structures [2].
The carbon-bromine bond length calculations yield values between 1.879 and 1.885 Angstroms, which are in excellent agreement with experimental crystallographic data for similar brominated aromatic compounds [2]. These bond lengths are slightly shorter than typical aromatic carbon-bromine bonds, suggesting some degree of electron delocalization involving the bromine substituent [2].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital energy levels ranging from -6.42 to -6.48 electron volts, while the lowest unoccupied molecular orbital energies fall between -2.15 and -2.21 electron volts [5]. The resulting energy gap of approximately 4.27 electron volts indicates moderate electronic stability and suggests potential applications in organic electronic materials [5].
The density functional theory calculations predict vibrational frequencies that show excellent correlation with experimental infrared spectroscopic data [2]. The calculated carbonyl stretching frequency falls within 1680-1700 wavenumbers, demonstrating the accuracy of the computational approach in reproducing experimental observables [2].
Natural bond orbital analysis reveals significant charge transfer interactions within the molecule, particularly involving the bromine substituent and the lactam carbonyl group [2]. The calculations indicate substantial electron donation from the bromine lone pairs to the aromatic ring system, contributing to the observed chemical shift patterns in nuclear magnetic resonance spectroscopy [2].
X-ray crystallographic analysis of 4-Bromoisoquinolin-1(2H)-one provides definitive structural confirmation and precise geometric parameters for the molecular framework [8] [9]. Crystallographic studies of related brominated isoquinoline compounds have established benchmark structural data that support the proposed molecular geometry [8].
The crystal structure reveals a planar molecular geometry with the isoquinoline ring system exhibiting minimal deviation from planarity [10]. The lactam ring adopts a planar conformation that is coplanar with the aromatic benzene ring, facilitating maximal electron delocalization throughout the conjugated system [10].
Intermolecular hydrogen bonding interactions dominate the crystal packing, with the lactam nitrogen-hydrogen group forming hydrogen bonds to the carbonyl oxygen atoms of adjacent molecules [10]. These hydrogen bonding networks create centrosymmetric dimers that further associate through weaker carbon-hydrogen to nitrogen interactions [10].
The carbon-bromine bond length determined from crystallographic analysis falls within the range of 1.88-1.89 Angstroms, consistent with the density functional theory calculated values [8]. The bromine substituent adopts a coplanar orientation with the aromatic ring, maximizing orbital overlap and electron delocalization [8].
The carbonyl carbon-oxygen bond length measures approximately 1.23 Angstroms, indicating significant double bond character despite the lactam resonance contribution [9]. The nitrogen-carbon bond to the carbonyl carbon shows partial double bond character with a length of approximately 1.35 Angstroms [9].
The crystal lattice parameters reveal monoclinic symmetry with space group P21/c, indicating the presence of inversion centers and glide planes within the crystal structure [11]. The unit cell contains four molecules arranged in a herringbone pattern that maximizes intermolecular interactions while minimizing steric conflicts [11].
The crystallographic thermal parameters indicate minimal molecular motion at room temperature, suggesting a rigid molecular framework with restricted conformational flexibility [11]. The anisotropic displacement parameters reveal that the bromine atom exhibits the largest thermal motion, consistent with its peripheral position and heavy atom characteristics [11].
Irritant